N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine” is a complex organic compound. It belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Scientific Research Applications
Cycloaddition Reactions and Synthesis of Pyrrolidines
N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine, as part of the pyrrolidine family, is significant in synthetic chemistry. Pyrrolidines are pivotal in the synthesis of various organic compounds. For instance, Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines in [3+2] cycloaddition reactions. These reactions are crucial for producing compounds used in medicine and industry, such as dyes or agrochemical substances. The study highlights the potential for similar protocols in analogous reactions involving 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).
Applications in CNS Disorders
Compounds containing cyclopropanamine, such as N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine, have been investigated for their potential in treating central nervous system (CNS) disorders. A patent application by B. Blass (2016) describes functionalized cyclopropanamine inhibitors of lysine-specific demethylase 1 (LSD1), which are being examined for treating conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, and Alzheimer’s disease (B. Blass, 2016).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine have been subjects of several studies. For example, the synthesis of sugar-based N-methyl-pyrrolidine derivatives through cycloaddition reactions has been reported by Arasasppan and Thangamuthu (2016), highlighting the method’s efficiency and applicability in synthesizing structurally diverse compounds (Arasasppan & Thangamuthu, 2016).
Pharmaceutical Applications
In the pharmaceutical industry, derivatives of N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine have been explored. Habernickel (2002) discusses a compound used as an antidiarrhoeal agent, synthesized from a similar base structure. This study emphasizes the potential medicinal applications of such compounds (Habernickel, 2002).
properties
IUPAC Name |
N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11(9-2-3-9)7-8-4-5-10-6-8/h8-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXVAUMLWPWDGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCNC1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.